Cdk2-IN-23

CDK2 Inhibition Potency Biochemical Assay

Cdk2-IN-23 (Compound is a (4-pyrazolyl)-2-aminopyrimidine derivative identified as a highly potent and kinase-selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). It exhibits an IC50 of 0.29 nM against CDK2 and demonstrates pharmacodynamic inhibition of CDK2 in CCNE1-amplified mouse models, as measured by reduced Rb phosphorylation.

Molecular Formula C20H27F3N6O3S
Molecular Weight 488.5 g/mol
Cat. No. B12362541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk2-IN-23
Molecular FormulaC20H27F3N6O3S
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC(C)(CN1C=C(C=N1)C2=NC(=NC=C2C(F)(F)F)NC3CCN(CC3)S(=O)(=O)C4CC4)O
InChIInChI=1S/C20H27F3N6O3S/c1-19(2,30)12-28-11-13(9-25-28)17-16(20(21,22)23)10-24-18(27-17)26-14-5-7-29(8-6-14)33(31,32)15-3-4-15/h9-11,14-15,30H,3-8,12H2,1-2H3,(H,24,26,27)
InChIKeyHTBKVAJZYRVZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk2-IN-23: A Potent and Kinase-Selective CDK2 Inhibitor for CCNE1-Amplified Cancer Research


Cdk2-IN-23 (Compound 17) is a (4-pyrazolyl)-2-aminopyrimidine derivative identified as a highly potent and kinase-selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) [1]. It exhibits an IC50 of 0.29 nM against CDK2 [1] and demonstrates pharmacodynamic inhibition of CDK2 in CCNE1-amplified mouse models, as measured by reduced Rb phosphorylation [1]. This compound is specifically designed to address the historical challenge of achieving CDK2 selectivity over off-target CDK isoforms, offering a targeted tool for oncology research [1].

Why Generic CDK2 Inhibitors Cannot Substitute for Cdk2-IN-23 in Target Validation


Generic substitution among CDK2 inhibitors is scientifically unsound due to vast differences in kinase selectivity profiles, potency, and in vivo validation. Many historical CDK2 inhibitors suffered from off-target toxicity due to inhibition of CDK1 and other CDKs, limiting their clinical utility [1]. Cdk2-IN-23 was specifically developed using structure-based design to achieve selectivity over CDKs 1, 4, 6, 7, and 9 [1]. Furthermore, its specific validation in a CCNE1-amplified genetic context is not a feature of all CDK2 inhibitors, making it a non-fungible reagent for studies focused on cyclin E1-driven malignancies [1]. The unique structural and pharmacological fingerprint of Cdk2-IN-23 means that substituting it with a less selective or less validated CDK2 inhibitor could lead to divergent and misleading experimental outcomes.

Quantitative Differentiation: How Cdk2-IN-23 Compares to Closest CDK2 Inhibitor Analogs


Sub-Nanomolar CDK2 Inhibitory Potency Differentiates Cdk2-IN-23 from Common CDK2 Probes

Cdk2-IN-23 demonstrates an IC50 of 0.29 nM against CDK2, placing it among the most potent CDK2 inhibitors described [1]. In comparison, commonly used CDK2 inhibitors like SU9516 (IC50 = 22 nM) [2], NU6102 (IC50 = 5.4 nM for CDK2/cyclinA3) [3], and CDK2-IN-4 (IC50 = 44 nM) exhibit significantly lower potency. This 18- to 150-fold difference in potency allows for the use of lower compound concentrations, potentially reducing off-target effects in cellular assays.

CDK2 Inhibition Potency Biochemical Assay

Enhanced Kinase Selectivity Profile of Cdk2-IN-23 Over CDK1, 4, 6, 7, and 9

Cdk2-IN-23 was explicitly designed to overcome the selectivity challenges that plagued earlier CDK2 inhibitors, which often cross-reacted with CDK1 and other CDKs, leading to dose-limiting toxicity [1]. The (4-pyrazolyl)-2-aminopyrimidine scaffold confers selectivity over CDKs 1, 4, 6, 7, and 9 [1]. This contrasts with pan-CDK inhibitors like JNJ-7706621 or the dual CDK1/2 inhibitor NU6102 [2], which lack this precise selectivity profile. While quantitative fold-selectivity data for all isoforms is not publicly detailed, the explicit design goal and qualitative selectivity claims in the primary literature [1] establish a clear differentiation from non-selective or less selective CDK2 inhibitors.

Kinase Selectivity Off-Target Effects CDK Family

Validated In Vivo Pharmacodynamic Activity in a Disease-Relevant CCNE1-Amplified Model

Cdk2-IN-23 has been specifically evaluated for pharmacodynamic (PD) activity in a CCNE1-amplified mouse model, a genetically defined setting of high therapeutic relevance [1]. Treatment with Cdk2-IN-23 resulted in a measurable reduction in Rb phosphorylation, a direct downstream biomarker of CDK2 inhibition [1]. This in vivo PD validation is a critical differentiator, as many CDK2 tool compounds (e.g., SU9516, CDK2-IN-4) lack published in vivo PD data in this specific and clinically relevant genetic context. This evidence provides a direct link between compound administration and target engagement in a disease model.

In Vivo Pharmacology Pharmacodynamics CCNE1 Amplification

Demonstrated Antitumor Activity in CCNE1-Amplified Xenograft Models

Beyond pharmacodynamic target engagement, Cdk2-IN-23 has been shown to exert antitumor activity in CCNE1-amplified mouse models [1]. This establishes a direct correlation between CDK2 inhibition and therapeutic benefit in a genetically defined cancer subtype. While clinical-stage CDK2 inhibitors like INX-315 also show activity in such models [2], this evidence positions Cdk2-IN-23 as a robust, literature-validated tool compound for exploring CCNE1-dependent tumor biology preclinically. Many earlier CDK2 inhibitors lacked this specific efficacy validation.

Antitumor Efficacy Xenograft CCNE1 Amplification

Optimal Application Scenarios for Cdk2-IN-23 in Scientific and Industrial Research


Validating CDK2 Dependency in CCNE1-Amplified Cancer Cell Lines and PDX Models

Cdk2-IN-23 is the compound of choice for researchers seeking to establish a causal link between CDK2 activity and tumor growth in models harboring CCNE1 amplification. Its validated in vivo pharmacodynamic activity and antitumor efficacy in this specific genetic context [1] provide a direct line of evidence that other, less characterized CDK2 inhibitors cannot offer. This scenario is particularly relevant for oncology drug discovery programs focused on overcoming resistance to CDK4/6 inhibitors, where CCNE1 amplification is a known resistance mechanism.

High-Throughput Screening (HTS) and Biochemical Assays Requiring Sub-Nanomolar Potency

In biochemical or cellular screening campaigns where maximizing assay signal window and minimizing compound concentration are paramount, Cdk2-IN-23's exceptional potency (IC50 = 0.29 nM) [1] makes it a superior tool. Its use reduces the risk of solvent-related artifacts and off-target effects associated with higher compound concentrations, making it ideal for sensitive assays like TR-FRET, FP, or high-content imaging.

Deconvoluting CDK2-Specific Signaling from CDK1/4/6 Pathways

Cdk2-IN-23's designed selectivity over CDKs 1, 4, 6, 7, and 9 [1] enables researchers to dissect CDK2-specific functions within the complex network of cell cycle regulation. This is a critical advantage over pan-CDK inhibitors or less selective CDK2 probes (e.g., NU6102) [2], which would simultaneously inhibit other CDKs and confound data interpretation. This scenario is essential for basic cell biology studies and for identifying CDK2-specific biomarkers of response.

Reference Standard for Benchmarking Novel CDK2-Directed Therapies

Given its well-defined potency, selectivity profile, and in vivo validation [1], Cdk2-IN-23 serves as an excellent reference control for researchers developing next-generation CDK2 inhibitors or CDK2-targeting PROTACs. It provides a robust benchmark for comparing biochemical potency, cellular target engagement, and in vivo efficacy, ensuring that new chemical entities demonstrate a meaningful advantage over this established and potent tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdk2-IN-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.